N-(3-(1H-咪唑-1-基)丙基)-4-(噻唑-2-氧基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

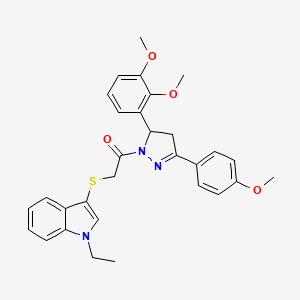

The compound N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide is a benzamide derivative that is likely to possess biological activity due to the presence of the imidazole and thiazole moieties. These structural components are commonly found in compounds with various pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of appropriate pharmacophores. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a method that could potentially be adapted for the synthesis of N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide . Additionally, the synthesis of related compounds, such as N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide, was achieved by reacting benzoyl isothiocyanate with 2-aminobenzothiazole .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . Single-crystal X-ray diffraction can also be used to determine the conformational features of these compounds . The presence of imidazole and thiazole rings in the structure of N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide suggests that it may form specific non-covalent interactions, which could be elucidated through such structural analyses.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. For example, the ligand N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide undergoes tranamidation in the presence of PdCl2 . The reactivity of the imidazole and thiazole moieties in N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide could also be explored to understand its potential chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by the presence of different functional groups. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives has been investigated, indicating that these compounds can form stable gels in certain solvents, which is a property that could be relevant for the compound . Additionally, computational studies can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are crucial for drug development .

科学研究应用

代谢和排泄

N-(3-(1H-咪唑-1-基)丙基)-4-(噻唑-2-氧基)苯甲酰胺是一种具有生物活性和潜在治疗应用的化合物。一项研究关注了相关的俄雷昔康受体拮抗剂的排泄和代谢,显示药物相关物质的消除主要通过粪便进行,代谢显著且几乎没有未改变的排泄量。该研究重点介绍了该化合物的代谢途径,包括氧化和随后的重排导致各种代谢物(Renzulli et al., 2011)。

治疗潜力

进一步的研究探讨了结构类似的化合物(如塞他康唑)在治疗皮肤病如白色念珠菌病和皮肤癣菌病中的治疗效果和安全性。这些研究展示了这些化合物的高抗真菌活性和优秀的安全性,暗示了它们在治疗真菌感染的局部疗法中的潜在应用(Nasarre et al., 1992; Pedragosa et al., 1992)。

药代动力学

相关化合物的药代动力学和代谢途径也受到了研究,对咪达唑的研究表明显著的首过代谢和主要通过肾脏排泄。这些发现对于理解N-(3-(1H-咪唑-1-基)丙基)-4-(噻唑-2-氧基)苯甲酰胺及相关化合物的药代动力学至关重要,这可以为剂量和给药策略提供信息(Heizmann & Ziegler, 1981)。

过敏性炎症

此外,与N-(3-(1H-咪唑-1-基)丙基)-4-(噻唑-2-氧基)苯甲酰胺具有相似结构基元的没食子酸合成类似物已被研究其对肥大细胞介导的过敏性炎症的影响。这些研究表明通过抑制组胺释放和促炎细胞因子,可能具有潜在的抗炎应用,为该化合物在治疗过敏性炎症性疾病中的潜力提供了见解(Je et al., 2015)。

未来方向

属性

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-4-(1,3-thiazol-2-yloxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c21-15(18-6-1-9-20-10-7-17-12-20)13-2-4-14(5-3-13)22-16-19-8-11-23-16/h2-5,7-8,10-12H,1,6,9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXWFHCKQRUSBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2555066.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetamide](/img/structure/B2555072.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2555073.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2555076.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2555079.png)

![Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B2555081.png)

![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N,N-dimethylacetamide](/img/structure/B2555085.png)